molecular formula C3H7F2NS B12284374 2-[(Difluoromethyl)sulfanyl]ethan-1-amine

2-[(Difluoromethyl)sulfanyl]ethan-1-amine

Katalognummer: B12284374
Molekulargewicht: 127.16 g/mol
InChI-Schlüssel: LPZNARIAAJUWRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Difluoromethyl)sulfanyl]ethan-1-amine is a chemical compound with the molecular formula C3H8F2NS. It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to an ethanamine structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Difluoromethyl)sulfanyl]ethan-1-amine typically involves the introduction of the difluoromethyl group to a sulfanyl-ethanamine precursor. One common method is the reaction of ethan-1-amine with difluoromethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Difluoromethyl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(Difluoromethyl)sulfanyl]ethan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(Difluoromethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Difluoromethyl)sulfanyl]ethan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C3H7F2NS

Molekulargewicht

127.16 g/mol

IUPAC-Name

2-(difluoromethylsulfanyl)ethanamine

InChI

InChI=1S/C3H7F2NS/c4-3(5)7-2-1-6/h3H,1-2,6H2

InChI-Schlüssel

LPZNARIAAJUWRX-UHFFFAOYSA-N

Kanonische SMILES

C(CSC(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.